molecular formula C11H14ClNO2 B2831488 (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049755-65-8

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2831488
CAS No.: 1049755-65-8
M. Wt: 227.69
InChI Key: UDMOMQDXMDMSAV-BAUSSPIASA-N
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Description

(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl It is a hydrochloride salt of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid, which is a chiral molecule with specific stereochemistry

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenylpyrrolidine as the starting material.

  • Chiral Resolution: The chiral centers in the molecule require specific methods to ensure the correct stereochemistry. This can be achieved through chiral resolution techniques or asymmetric synthesis.

  • Carboxylation Reaction: The phenylpyrrolidine undergoes a carboxylation reaction to introduce the carboxylic acid group. This can be done using reagents like carbon dioxide under high pressure and temperature.

  • Hydrochloride Formation: The carboxylic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining the stereochemistry of the compound. Large-scale reactors and purification systems are used to produce the compound in bulk.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at the phenyl ring or the pyrrolidine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, or carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated compounds or other functionalized derivatives.

Scientific Research Applications

(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand the interaction of chiral molecules with biological systems.

  • Industry: It can be used in the production of specialty chemicals and materials that require precise molecular structures.

Mechanism of Action

The mechanism by which (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

  • (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, with opposite stereochemistry.

  • 3-Phenylpyrrolidine: A related compound without the carboxylic acid group.

  • 4-Phenylpyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.

Uniqueness: (3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its enantiomer and related compounds. This specificity can be crucial in applications such as drug development and organic synthesis.

Biological Activity

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H13ClNO2C_{11}H_{13}ClNO_2 and a molecular weight of approximately 245.68 g/mol. Its structure includes a pyrrolidine ring with a phenyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and bioavailability in biological systems .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Modulation : The compound can act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways critical for cellular functions .
  • Receptor Interaction : It has been shown to interact with metabotropic glutamate receptors (mGluR2/3), which play essential roles in neurotransmitter release regulation . This interaction suggests potential applications in treating neurological disorders.

1. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly glutamate pathways. Its agonistic action at mGluR2/3 receptors could enhance synaptic plasticity and cognitive functions, making it a candidate for further studies in neurodegenerative diseases .

2. Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against resistant strains of pathogens, indicating potential for development into new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationActs as an agonist at mGluR2/3 receptors, influencing glutamate release
Antimicrobial ActivityExhibits potential against resistant microbial strains
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways

Research Highlights

  • Neuropharmacological Studies : In vitro studies demonstrated that the compound enhances synaptic responses mediated by mGluR2/3 receptors, suggesting its role in cognitive enhancement and potential treatment for conditions like Alzheimer's disease.
  • Antimicrobial Research : A study evaluated the efficacy of related pyrrolidine derivatives against various bacterial strains, showing promising results that warrant further investigation into their mechanisms and therapeutic applications.

Properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOMQDXMDMSAV-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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